Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate
Description
Properties
CAS No. |
83803-49-0 |
|---|---|
Molecular Formula |
C28H29NO2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
benzyl 2-[[(2E)-2-benzylideneheptylidene]amino]benzoate |
InChI |
InChI=1S/C28H29NO2/c1-2-3-6-17-25(20-23-13-7-4-8-14-23)21-29-27-19-12-11-18-26(27)28(30)31-22-24-15-9-5-10-16-24/h4-5,7-16,18-21H,2-3,6,17,22H2,1H3/b25-20+,29-21? |
InChI Key |
UOPPNCPBLNRIMU-UVMMFVEBSA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
-
- Benzyl 2-amino benzoate (precursor).
- 2-(Phenylmethylene)heptanal or its equivalent aldehyde.
- Solvents such as toluene or ethanol.
-
- Use of a mild base (e.g., potassium carbonate or sodium acetate).
- Refluxing the reaction mixture to enhance condensation efficiency.
- Catalysts like boron trifluoride diethyl etherate (BF3·Et2O) may be added to improve yields.
-
- The aldehyde reacts with the amino group of benzyl 2-amino benzoate in the presence of a catalyst.
- The reaction proceeds via the formation of an imine intermediate, followed by stabilization into the final product.
-
- The crude product is purified using column chromatography with solvents like ethyl acetate and hexane in varying proportions.
- Final recrystallization may be performed using ethanol or methanol to obtain high-purity crystals.
Optimized Reaction Parameters
Key Variables
| Parameter | Optimal Value/Conditions |
|---|---|
| Catalyst | Boron trifluoride diethyl etherate (BF3·Et2O) |
| Solvent | Toluene or ethanol |
| Temperature | Reflux (~80–100°C) |
| Reaction Time | ~12–24 hours |
| Molar Ratio | Aldehyde:Amine = 1:1.1 |
Yield
Typical yields range from 65% to 85%, depending on the reaction conditions and purification techniques employed.
Example Synthesis Protocol
An example protocol for synthesizing a structurally similar compound, benzyl 2-((E)-tosyliminomethyl)phenylcarbamate, can be adapted for this target compound:
- Dissolve benzyl 2-formylphenylcarbamate in toluene.
- Add aldehyde (e.g., phenylmethylene heptanal) and BF3·Et2O as a catalyst.
- Reflux the mixture for ~60 hours while monitoring progress via thin-layer chromatography (TLC).
- After completion, cool the mixture, extract with dichloromethane, and purify using silica gel chromatography.
Challenges in Synthesis
- Side Reactions : Formation of undesired by-products due to incomplete condensation or competing reactions.
- Purity : Achieving high purity requires careful optimization of solvent systems during purification.
- Reaction Time : Long reaction times are often needed for complete conversion, which may limit scalability.
Data Summary Table
| Parameter | Value/Condition |
|---|---|
| Molecular Formula | C28H29NO2 |
| Molecular Weight | 411.53536 g/mol |
| Catalyst | BF3·Et2O |
| Solvent | Toluene/Ethanol |
| Yield | ~65–85% |
| Reaction Temperature | ~80–100°C |
Chemical Reactions Analysis
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzoates and amines .
Scientific Research Applications
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a ligand in receptor binding studies . In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Research Implications
- Target Compound : Suited for metal-chelating applications or lipid-based formulations due to high LogP and imine functionality.
- Compound C : Preferable for stable intermediates in pharmaceuticals (amide stability).
Biological Activity
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate, a compound with the CAS number 83803-49-0, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C28H29N O2
- Molecular Weight : 411.54 g/mol
- Density : 1.01 g/cm³
- LogP : 7.41
Structure
The compound features a complex structure that includes a benzyl group and a heptylidene moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Analogous compounds have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases.
- Osteogenic Activity : Some studies have highlighted the stimulation of bone morphogenetic protein (BMP) pathways, promoting osteoblast differentiation and bone formation .
Case Studies
-
Osteoblast Differentiation :
A study reported that derivatives of similar compounds induced osteoblast differentiation in vitro and significantly increased new bone formation in rat models . This suggests that this compound may also possess osteogenic properties. -
Inhibition of Reverse Transcriptase :
In silico studies have identified related compounds as potential inhibitors of non-nucleoside reverse transcriptase, indicating their utility in antiviral therapies . This mechanism could be relevant for this compound's biological profile. -
Antioxidant Activity :
Research has suggested that certain benzoate derivatives exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Comparative Biological Activity Table
| Biological Activity | Related Compounds | Observations |
|---|---|---|
| Antimicrobial | Benzyl derivatives | Effective against various bacterial strains |
| Anti-inflammatory | Similar benzoates | Inhibition of cytokines |
| Osteogenic | BMP-stimulating analogs | Enhanced osteoblast differentiation |
| Antioxidant | Benzoate derivatives | Protection against oxidative stress |
| Reverse Transcriptase Inhibition | Non-nucleoside inhibitors | Potential for antiviral applications |
Q & A
Q. What are the optimal synthetic routes for preparing Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate, and how can purity be ensured?
The compound’s synthesis likely involves Schiff base formation between an aldehyde and amine precursor. For example, benzylidene-protected intermediates (e.g., 4,6-O-benzylidene derivatives) can be synthesized via condensation reactions under anhydrous conditions . Purity is typically verified using HPLC or GC-MS, with crystallization steps (e.g., using ethanol/water mixtures) to remove byproducts. Safety protocols must address potential irritancy, as similar benzylidene compounds require handling in fume hoods with PPE .
Q. Which crystallographic software packages are recommended for resolving the crystal structure of this compound?
SHELX suites (e.g., SHELXL for refinement) and WinGX for data processing are widely used for small-molecule crystallography . For twinned or high-resolution data, SHELXL’s twin refinement tools (e.g., BASF command) and ORTEP for Windows for visualization are critical .
Q. How can researchers validate the compound’s identity and stability under experimental conditions?
Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and imine bond formation.
- FT-IR for characteristic C=N stretching (~1600–1650 cm⁻¹).
- TGA/DSC to assess thermal stability and decomposition thresholds .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore this compound’s bioactivity?
Use docking software (e.g., AutoDock Vina) with target proteins (e.g., enzymes or receptors). Prepare the ligand by optimizing its geometry via DFT calculations (e.g., Gaussian 09) and assign partial charges. Validate docking protocols using known inhibitors and compare binding affinities. Similar studies on 2-(phenylmethylene)-containing compounds highlight the importance of hydrophobic interactions and hydrogen bonding .
Q. What strategies resolve contradictions in crystallographic data, such as disordered regions or twinning?
For disordered regions:
- Apply SHELXL’s PART instruction to model split positions.
- Use restraints (e.g., SIMU, DELU) to stabilize refinement. For twinning:
- Calculate twin laws using CELL_NOW or ROTAX.
- Refine with TWIN/BASF commands in SHELXL, monitoring R-factors and Flack parameters .
Q. How can researchers address discrepancies in spectroscopic data versus computational predictions?
- Re-examine solvent effects (e.g., DFT calculations with implicit solvent models like PCM).
- Compare experimental NMR shifts with computed values (e.g., using GIAO method in Gaussian).
- For IR, ensure anharmonic corrections are applied in simulations .
Q. What experimental designs are suitable for evaluating this compound’s cytotoxicity or enzyme inhibition?
- In vitro assays : Use MTT/XTT for cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Employ fluorescence-based assays (e.g., trypsin inhibition using BApNA substrate) with Michaelis-Menten kinetics. Reference studies on benzylidene derivatives for dose-response optimization and control selection .
Methodological Notes
- Safety : Prioritize hazard assessments for imine-containing compounds, including skin/eye exposure mitigation .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share spectroscopic raw files (e.g., JCAMP-DX) .
- Contradiction Management : Cross-validate structural data using complementary techniques (e.g., X-ray, NMR, computational modeling) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
